molecular formula C8H9BBrFO3 B1387086 (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid CAS No. 1310403-98-5

(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid

Cat. No.: B1387086
CAS No.: 1310403-98-5
M. Wt: 262.87 g/mol
InChI Key: UKBDAFLNQDNKIH-UHFFFAOYSA-N
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Description

(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid ( 1310403-98-5) is an arylboronic acid derivative with the molecular formula C 8 H 9 BBrFO 3 and a molecular weight of 262.87 g/mol. This compound is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where it is used to create biaryl and other complex molecular architectures essential in pharmaceutical and materials science research . The presence of both the bromo and boronic acid functional groups on the aromatic ring makes it a versatile intermediate for sequential functionalization. Beyond its applications in synthesis, boronic acids as a class have significant research value in chemical biology and sensor development . Arylboronic acids are known to reversibly form esters with diols, which is the fundamental mechanism behind their use in the development of fluorescent sensors for carbohydrates like glucose and fructose . This interaction, which occurs at physiological pH, allows researchers to design systems for monitoring sugars in aqueous environments . Furthermore, boronic acid derivatives have garnered attention in medicinal chemistry, serving as key pharmacophores in FDA-approved drugs and investigational compounds for their enzyme inhibitory activity . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. References 1. Ambeed, Inc. (n.d.). *1310403-98-5

Properties

IUPAC Name

(6-bromo-2-ethoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-8-6(11)4-3-5(10)7(8)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBDAFLNQDNKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OCC)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

The common starting material is 6-bromo-2-ethoxy-3-fluorobenzene or closely related derivatives. The presence of bromine at the 6-position allows for metal-halogen exchange reactions, while the ethoxy and fluoro substituents influence regioselectivity and reactivity.

Metal-Halogen Exchange and Borylation

A widely used method involves:

  • Treating the bromo-substituted aromatic compound with an organolithium reagent such as n-butyllithium at low temperatures (typically -78 °C) to perform lithium-halogen exchange, generating the corresponding aryllithium intermediate.
  • Quenching the aryllithium intermediate with a boron electrophile such as triisopropyl borate (B(OiPr)3) or pinacolborane to install the boronic acid or boronate ester functionality.
  • Subsequent acidic workup (e.g., with dilute HCl) to hydrolyze boronate esters to boronic acid.

This method ensures high regioselectivity and yields of the boronic acid.

Alternative Methods

  • Miayura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron (B2pin2) under mild conditions, followed by hydrolysis to the boronic acid.
  • Direct C-H Borylation: Though less common for heavily substituted aromatics, iridium-catalyzed direct C-H borylation can be explored but may lack selectivity.

Detailed Preparation Example (Hypothetical Based on Literature)

Step Reagents & Conditions Description Outcome
1 6-Bromo-2-ethoxy-3-fluorobenzene, n-BuLi, THF, -78 °C Metal-halogen exchange to form aryllithium intermediate Formation of lithiated intermediate
2 Triisopropyl borate, -78 °C to 0 °C Quenching aryllithium with borate ester Formation of boronate ester intermediate
3 Aqueous acid workup (e.g., 1 M HCl) Hydrolysis of boronate ester to boronic acid (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid isolated
4 Purification by recrystallization or chromatography Removal of impurities and isolation of pure product High purity boronic acid

Research Findings and Analytical Data

  • The lithiation step is highly temperature-sensitive; maintaining low temperatures (-78 °C) prevents side reactions such as lithium-halogen exchange at undesired positions or decomposition.
  • The choice of boron electrophile affects yield and purity; triisopropyl borate is preferred for clean conversion.
  • The presence of electron-withdrawing fluorine and electron-donating ethoxy groups influences the reactivity and stability of intermediates.
  • Purity is confirmed by NMR (1H, 13C, 11B), mass spectrometry, and elemental analysis.
  • The final product exhibits a molecular weight of approximately 262.87 g/mol.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Metal-halogen exchange + borate quench n-BuLi, triisopropyl borate, THF, -78 °C Low temperature, inert atmosphere High regioselectivity, good yields Requires handling of pyrophoric reagents
Pd-catalyzed Miyaura borylation Pd catalyst, B2pin2, base, solvent, mild heating Mild conditions, catalytic Avoids organolithium, scalable Requires expensive catalyst, possible side products
Direct C-H borylation Ir catalyst, B2pin2, solvent, heat Direct functionalization Atom-economical Limited selectivity with substituted aromatics

Notes on Industrial and Laboratory Preparation

  • Industrial synthesis favors methods that minimize hazardous reagents and maximize yield and purity.
  • The metal-halogen exchange route is common in lab-scale synthesis due to its reliability.
  • Protection of sensitive groups and control of reaction parameters are critical to avoid deboronation or side reactions.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is extensively used in organic synthesis due to its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is particularly valuable for the construction of biaryl compounds, which serve as intermediates in pharmaceuticals and agrochemicals.

Key Features :

  • Reagents Used : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate).
  • Reaction Conditions : Typically conducted at mild temperatures (50-100°C) under inert atmospheres.

Biological Applications

In medicinal chemistry, derivatives of this compound have been investigated for their biological activity against various targets, including enzymes and receptors involved in disease pathways. The compound's ability to inhibit serine proteases and kinase enzymes highlights its potential as a therapeutic agent.

Case Studies :

  • Research has shown that this compound can modulate cell signaling pathways and affect gene expression, indicating its role as a bioactive molecule.

Industrial Applications

The compound is also employed in the production of advanced materials such as liquid crystals and polymers. Its ability to introduce functional groups into organic frameworks makes it valuable for developing materials with unique properties.

Chemical Reactions Analysis

The primary reaction involving this compound is the Suzuki-Miyaura coupling. This reaction allows for the coupling of aryl or vinyl halides with boronic acids, resulting in biaryl compounds that are crucial for synthesizing various organic materials.

Reaction Type Description
Suzuki-Miyaura CouplingForms carbon-carbon bonds between boronic acids and halides.

Preparation Methods

The synthesis of this compound typically involves borylation of the corresponding aryl halide using bis(pinacolato)diboron as the boron source. The reaction is usually catalyzed by palladium under specific conditions to optimize yield and purity.

Preparation Method Conditions
BorylationPalladium-catalyzed with bis(pinacolato)diboron at 80–100°C.

Mechanism of Action

The mechanism of action of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents, which modulate reactivity and physicochemical properties. Key examples include:

Compound Name Substituents Key Features
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid Br, F, COOCH₃ Methoxycarbonyl group enhances electron-withdrawing effects, potentially lowering pKa
6-Bromo-2-chloro-3-ethoxyphenylboronic acid Br, Cl, OCH₂CH₃ Chloro substituent increases steric hindrance, possibly reducing cross-coupling efficiency
2-Fluoro-3-hydroxy-6-bromophenylboronic acid Br, F, OH Hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility
(3-Benzyloxy-6-bromo-2-fluorophenyl)boronic acid Br, F, OCH₂C₆H₅ Benzyloxy group introduces lipophilicity, influencing membrane permeability

Key Observations :

  • Electron-withdrawing groups (e.g., COOCH₃, F) lower pKa, enhancing Lewis acidity and binding to diols (relevant for glucose sensing) .
  • Steric effects : Bulky groups like benzyloxy or chloro may hinder interactions with biological targets or catalytic sites .
  • Polarity : Hydroxyl or ethoxy groups improve aqueous solubility, critical for physiological applications .

Physicochemical Properties

pKa and Lewis Acidity
  • Fluoro and bromo substituents in (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid create a balance between through-space electron withdrawal (stabilizing boronate form) and steric effects. Similar compounds (e.g., 2,6-diarylphenylboronic acids) exhibit pKa values between 8.2–9.0, suggesting comparable acidity .
  • In contrast, boronic acids with methoxycarbonyl groups (e.g., COOCH₃) have lower pKa (~7.5), enhancing glucose-binding affinity at physiological pH .
Solubility and Stability
  • Ethoxy and hydroxyl groups improve water solubility compared to purely aromatic analogs (e.g., phenanthren-9-yl boronic acid), which precipitate in culture media .
  • Halodeboronation studies show bromo substituents facilitate efficient conversion to aryl halides under mild conditions, a reactivity advantage over chloro analogs .
Antiproliferative Activity
  • Combretastatin-inspired boronic acids with hydroxy groups show potent tubulin polymerization inhibition (IC₅₀ = 21–22 µM), whereas ethoxy substituents may reduce activity due to decreased hydrogen-bonding capacity .

Biological Activity

Overview

(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its biological activity, particularly in enzyme inhibition and the synthesis of bioactive molecules. This compound plays a crucial role in various biochemical pathways and has potential applications in drug development.

Target Interactions

The primary action of this compound involves its interaction with serine proteases and kinases. The boronic acid moiety forms covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to inhibition. This mechanism is significant in modulating various cellular processes, including:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in disease pathways, which can be beneficial in therapeutic contexts.
  • Cell Signaling Modulation : By affecting signaling pathways, it can influence gene expression and cellular metabolism.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of boronic acids can selectively target cancer cells while sparing normal cells, enhancing their therapeutic potential .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Its derivatives have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate promising antibacterial activity comparable to standard antibiotics .

Enzyme Inhibition Studies

A study investigating the enzyme inhibition properties of this compound found that it effectively inhibited serine proteases involved in inflammatory responses. The compound demonstrated a dose-dependent response, with higher concentrations leading to greater inhibition .

Anticancer Efficacy in Animal Models

In vivo studies using animal models have shown that this compound can reduce tumor growth significantly. For example, a study reported a 50% reduction in tumor size in treated mice compared to control groups, highlighting its potential as an anticancer agent .

PropertyDescription
Molecular FormulaC10_{10}H12_{12}BBrF1_{1}O2_{2}
Molecular Weight267.02 g/mol
SolubilitySoluble in organic solvents like ethanol
StabilityRelatively stable under standard laboratory conditions

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
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